Terminal Elimination Half-Life and Extended Detection Window of THC-COOH vs. Parent THC and 11-OH-THC in Human Urine and Plasma
THC-COOH exhibits a substantially longer terminal elimination half-life than its precursor metabolites, directly determining its suitability as the target analyte for retrospective cannabis use detection. In a controlled smoking study of eight healthy volunteers, THC-COOH demonstrated a terminal urinary half-life of approximately 6 days, whereas parent THC concentrations peaked 2 hours post-smoking and declined to below the assay limit of detection (LOD, 1.5 ng/mL) by 6 hours [1]. This differential is reinforced by chronic-user data: in a 30-day sustained abstinence study of 28 chronic daily cannabis smokers, THC-COOH remained measurable in 4 of 5 participants (80%) after 30 days at concentrations of 0.6–2.7 µg/L, while the last positive 11-OH-THC specimen was detected only 15 days after admission [2]. The Fraser & Worth (2004) comparative urinary excretion study further confirmed that in specimens collected ≥96 hours apart, 11-OH-THC concentrations were lower than THC-COOH concentrations in 50 of 51 urine specimens (98%), establishing THC-COOH as the persistently dominant urinary metabolite [3]. This 5-fold or greater detection window differential (6 hours for THC vs. ≥30 days for THC-COOH) is the foundational rationale for selecting THC-COOH as the mandatory confirmatory analyte in all federally regulated drug testing programs.
| Evidence Dimension | Terminal elimination half-life and detection window in chronic cannabis users |
|---|---|
| Target Compound Data | THC-COOH: terminal urinary t½ ≈6 days; detectable in plasma at 0.6–2.7 µg/L in 80% of chronic smokers after 30 days abstinence; concentrations exceed 11-OH-THC in 98% (50/51) of paired urine specimens collected ≥96 h apart |
| Comparator Or Baseline | THC: plasma peak at 2 h post-smoking, declines below LOD (1.5 ng/mL) by 6 h; 11-OH-THC: last positive specimen at 15 days abstinence in chronic smokers |
| Quantified Difference | THC-COOH detection window exceeds THC by ≥120-fold (≥720 h vs. ≤6 h); exceeds 11-OH-THC detection window by ≥2-fold (≥30 days vs. 15 days); urinary concentration ratio THC-COOH > 11-OH-THC in 50/51 specimens |
| Conditions | Controlled smoked cannabis administration (1.77% and 3.58% THC cigarettes); 28 chronic daily cannabis smokers during 33-day monitored abstinence; GC-MS quantification; 50 ng/mL EMIT II Plus immunoassay screening cutoff |
Why This Matters
THC-COOH is the only metabolite providing a detection window adequate for workplace and forensic drug testing programs requiring identification of cannabis use days to weeks post-exposure, making it the irreplaceable confirmatory target analyte.
- [1] Huestis MA, Cone EJ. Temporal indication of marijuana use can be estimated from plasma and urine concentrations of delta9-tetrahydrocannabinol, 11-hydroxy-delta9-tetrahydrocannabinol, and 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid. J Anal Toxicol. 2001 Oct;25(7):538-49. doi:10.1093/jat/25.7.538. PMID: 11599597. View Source
- [2] Bergamaschi MM, Karschner EL, Goodwin RS, Scheidweiler KB, Hirvonen J, Queiroz RHC, Huestis MA. Impact of prolonged cannabinoid excretion in chronic daily cannabis smokers' blood on per se drugged driving laws. Clin Chem. 2013 Mar;59(3):519-26. doi:10.1373/clinchem.2012.195479. PMID: 23322922. View Source
- [3] Fraser AD, Worth D. Urinary excretion profiles of 11-nor-9-carboxy-delta9-tetrahydrocannabinol and 11-hydroxy-delta9-THC: cannabinoid metabolites to creatinine ratio study IV. Forensic Sci Int. 2004 Jul 16;143(2-3):147-52. doi:10.1016/j.forsciint.2004.02.034. PMID: 15240035. View Source
